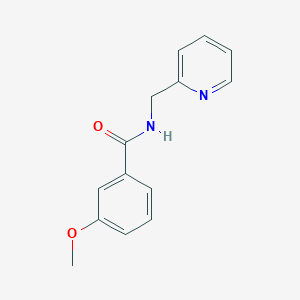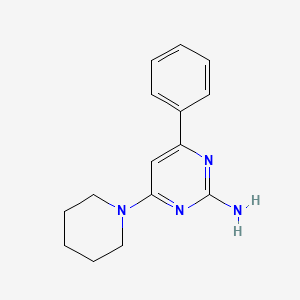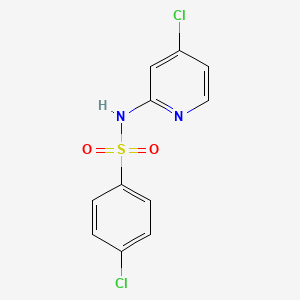![molecular formula C11H10N4O5 B5786810 {5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)
{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid
Overview
Description
{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid, also known as CMPTA, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. CMPTA is a synthetic compound that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Superoxide Scavenging and Anti-Inflammatory Agents
A series of compounds including 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids were studied for their superoxide scavenging activity. While they showed effectiveness as in vitro scavengers of superoxide, they did not demonstrate efficacy as in vivo anti-inflammatory agents (Maxwell et al., 1984).
Synthesis of Tetrazole-Containing Derivatives
The reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups was utilized to prepare tetrazole-containing derivatives. This study highlights the potential of incorporating tetrazole groups into molecular structures for various applications (Putis et al., 2008).
Antioxidant and Antidiabetic Activity
Compounds synthesized from 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole demonstrated significant antioxidant and antidiabetic activities. This research suggests the therapeutic potential of tetrazole derivatives in treating oxidative damage in diabetes mellitus (Kaushik et al., 2016).
Luminescence Properties in Coordination Compounds
Tetrazole–carboxylate ligands have been used to form various zinc coordination compounds. These compounds exhibited unique structures and significant luminescence properties, making them potential candidates for optical applications (Li et al., 2015).
Lanthanum Complexes for Optical Use
Bifunctional 5-substituted tetrazolatecarboxylate ligands were used to create lanthanum complexes with different structural forms. These complexes showed enhanced luminescence, indicating their potential as materials for optical applications (Shen et al., 2016).
Synthesis of Radiolabeled Compounds
[1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a compound with tetrazole functionality, was synthesized for metabolic profiling studies in a drug discovery program. This highlights the role of tetrazole derivatives in radiolabeled compound synthesis for biomedical research (Maxwell & Tran, 2017).
properties
IUPAC Name |
2-[5-[4-(carboxymethoxy)phenyl]tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c16-9(17)5-15-13-11(12-14-15)7-1-3-8(4-2-7)20-6-10(18)19/h1-4H,5-6H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFGQTBOTCNXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5786843.png)